molecular formula C10H18O4 B14745531 Dimethyl 2,4-dimethylhexanedioate CAS No. 4819-15-2

Dimethyl 2,4-dimethylhexanedioate

Cat. No.: B14745531
CAS No.: 4819-15-2
M. Wt: 202.25 g/mol
InChI Key: MMDQWVHEMWGZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,4-dimethylhexanedioate is an organic compound with the molecular formula C10H18O4 It is a diester derived from hexanedioic acid, featuring two methyl groups at the 2 and 4 positions of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where hexanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,4-dimethylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Hexanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,4-dimethylhexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,4-dimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 2,4-dimethylhexanedioate can be compared with other similar compounds such as:

    Dimethyl 3,4-dimethylhexanedioate: Another diester with methyl groups at different positions.

    Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis.

    2,5-Dimethyl-3-furoic acid: A related compound with different functional groups and applications.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

4819-15-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2,4-dimethylhexanedioate

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)13-3)5-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

MMDQWVHEMWGZQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.